S1P1 Receptor Agonist Potency: Class-Level Potency Ranges for 2-Methoxy-4-Pyridinyl Scaffolds
While direct activity data for Ethyl 3-(2-methoxy-4-pyridinyl)alaninate is not available, the 2-methoxy-4-pyridinyl scaffold is a recognized pharmacophore in potent S1P1/EDG1 receptor agonists, a target for immunomodulation [1]. Compounds built upon this core have demonstrated agonist activity at the human S1P1 receptor with EC50 values ranging from 0.04 nM to 42 nM in various functional assays, including cAMP modulation and receptor internalization [2]. This establishes a high-potency baseline for the structural class, which is relevant for researchers using the compound as a building block to explore this chemical space.
| Evidence Dimension | S1P1 Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | N/A (Compound is a building block/intermediate, not a final drug candidate) |
| Comparator Or Baseline | 2-methoxy-4-pyridinyl class: EC50 = 0.04 nM to 42 nM (for optimized lead compounds in various assays) [2] |
| Quantified Difference | N/A (Class-level range) |
| Conditions | Various functional assays (cAMP, receptor internalization) in human S1P1-expressing cells |
Why This Matters
This data positions the compound's core scaffold within a highly potent, biologically relevant chemical class, justifying its selection for immunomodulation-focused research over unrelated heterocyclic alanine derivatives.
- [1] Bolli, M., Lescop, C., Mathys, B., Morrison, K., Mueller, C., Nayler, O., & Steiner, B. (2013). 2-methoxy-pyridin-4-yl-derivatives. US Patent Application US20130303514A1. View Source
- [2] BindingDB. (n.d.). Affinity data for S1P1 receptor agonists (BDBM50063895, BDBM50336946). View Source
